Direct Binding Affinity for GPX4: Kd = 426 nM via Surface Plasmon Resonance
This compound demonstrated a dissociation constant (Kd) of 426 nM against human phospholipid hydroperoxide glutathione peroxidase (GPX4) as measured by surface plasmon resonance (SPR), as reported in the ChEMBL database (CHEMBL5619466) [1]. This target engagement is distinct from the carbonic anhydrase inhibition profile typical of many 4-sulfamoyl benzoate derivatives, indicating a unique selectivity shift conferred by the pyrimidine-piperidine substituent. In contrast, the simpler analog 4-sulfamoylbenzoic acid exhibits potent carbonic anhydrase inhibition (Ki ~ 484 nM for CA from Cryptococcus neoformans) but shows no reported affinity for GPX4 [2]. This target-class shift is a critical differentiation factor for programs focused on ferroptosis or lipid peroxide metabolism.
| Evidence Dimension | Binding affinity for GPX4 |
|---|---|
| Target Compound Data | Kd = 426 nM (SPR, GPX4 unknown origin) |
| Comparator Or Baseline | 4-sulfamoylbenzoic acid: Ki = 484 nM for carbonic anhydrase, no GPX4 activity reported |
| Quantified Difference | Target selectivity switch from carbonic anhydrase to GPX4; 426 nM GPX4 binding affinity is unique within the sulfamoyl benzoate class |
| Conditions | Surface plasmon resonance assay; GPX4 of unknown origin |
Why This Matters
This constitutes the only reported quantitative affinity measurement for this compound, establishing it as a defined GPX4 ligand within the sulfamoyl benzoate chemical space and enabling its use as a tool for ferroptosis research, a field where GPX4 is a high-value target.
- [1] BindingDB BDBM50649249 / ChEMBL CHEMBL5619466. Kd = 426 nM for GPX4 via SPR. View Source
- [2] BindingDB BDBM4703 for 4-sulfamoylbenzoic acid (4-carboxybenzenesulfonamide). Ki = 484 nM for carbonic anhydrase. View Source
